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molecular formula C5H6BrN3 B112963 2-Amino-3-bromo-5-methylpyrazine CAS No. 74290-65-6

2-Amino-3-bromo-5-methylpyrazine

Cat. No. B112963
M. Wt: 188.03 g/mol
InChI Key: VQNGEHYFPRPIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08309577B2

Procedure details

To a suspension of 5-methylpyrazin-2-amine (1.09 g, 10 mmol) in chloroform (100 mL) was added pyridine (0.85 mL, 10.5 mmol). The mixture was stirred in a foil-wrapped flask fitted with an addition funnel, and a solution of bromine (0.54 mL, 10.5 mmol) in chloroform (10 mL) was added dropwise over 10 min. The mixture was allowed to react an additional 20 minutes after addition was complete and then poured into a separatory funnel containing 10 mL water. The phases were separated and the organics washed again with water, dried over sodium sulfate, filtered and concentrated in vacuo. The resulting red oil was purified by silica gel chromatography with 12-100% EtOAc/hexanes. The major UV active peak was collected to give 3-bromo-5-methylpyrazin-2-amine (1.06 g, 5.64 mmol, 56.4% yield) as a cream-colored solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 7.85 (s, 1H) 6.42 (br. s., 2H) 2.25 (s, 3H). MS (LC/MS) R.T.=0.93; [M+H]+=189.9.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Quantity
0.54 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.N1C=CC=CC=1.[Br:15]Br.O>C(Cl)(Cl)Cl>[Br:15][C:4]1[C:5]([NH2:8])=[N:6][CH:7]=[C:2]([CH3:1])[N:3]=1

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
CC=1N=CC(=NC1)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.85 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.54 mL
Type
reactant
Smiles
BrBr
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred in a foil-wrapped flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an addition funnel
CUSTOM
Type
CUSTOM
Details
to react an additional 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
after addition
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organics washed again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting red oil was purified by silica gel chromatography with 12-100% EtOAc/hexanes
CUSTOM
Type
CUSTOM
Details
The major UV active peak was collected

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=C(N1)C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.64 mmol
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 56.4%
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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